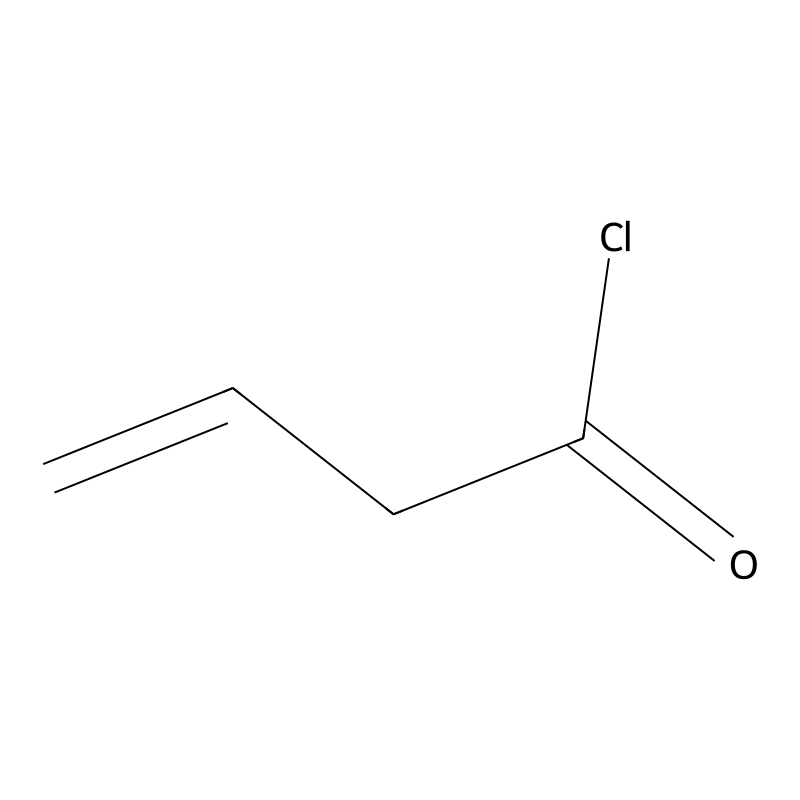

But-3-enoyl Chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organic Compounds:

But-3-enoyl chloride, also known as 3-butenoyl chloride, is primarily used as a reactive intermediate in organic synthesis []. Its electrophilic nature, due to the presence of the acyl chloride functional group, allows it to participate in various reactions to form new carbon-carbon and carbon-heteroatom bonds.

- Acylation Reactions: But-3-enoyl chloride can act as an acylating agent, reacting with nucleophiles like alcohols, amines, and enolates to form esters, amides, and ketones, respectively. These reactions are crucial for building complex organic molecules with desired functionalities.

Studies in Chemical Biology:

The unique reactivity of But-3-enoyl chloride has also found application in chemical biology research.

- Protein Modification: By carefully controlling the reaction conditions, researchers can selectively target specific amino acid residues within proteins using But-3-enoyl chloride. This technique allows for the introduction of functional groups onto proteins, potentially altering their activity or enabling the attachment of probes for further studies.

But-3-enoyl Chloride, also known by its IUPAC name 3-butenoyl chloride, is an organic compound with the chemical formula CHClO. It is a colorless liquid characterized by a pungent odor, commonly used in organic synthesis. The compound features a vinyl group (–CH=CH) attached to a carbonyl group (–C=O), making it a member of the acyl chloride family. Its molecular structure includes a chlorine atom, which contributes to its reactivity and utility in various

But-3-enoyl Chloride is highly reactive due to the presence of both the carbonyl and the vinyl group. It primarily participates in nucleophilic acyl substitution reactions. Key reactions include:

- Nucleophilic Addition: The compound reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.

- Electrophilic Addition: The double bond can undergo electrophilic addition reactions with halogens or hydrogen halides.

- Polymerization: Under certain conditions, But-3-enoyl Chloride can polymerize to form larger molecules.

These reactions make it a versatile intermediate in organic synthesis .

But-3-enoyl Chloride can be synthesized through several methods:

- From But-3-enoic Acid: Reacting but-3-enoic acid with thionyl chloride or oxalyl chloride leads to the formation of But-3-enoyl Chloride.

- Via Alkene Hydrochlorination: The addition of hydrogen chloride to butadiene can yield But-3-enoyl Chloride as a product.

- Using Acid Chlorides: Treatment of butyric acid derivatives with phosphorus pentachloride can also produce this compound.

These methods highlight the compound's accessibility for use in laboratory settings .

But-3-enoyl Chloride is utilized in various applications:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Chemical Manufacturing: Used in the production of polymers and resins.

- Laboratory Reagent: Employed in research settings for developing new chemical entities.

Its ability to react with various nucleophiles makes it valuable in creating diverse chemical products .

Interaction studies involving But-3-enoyl Chloride primarily focus on its reactivity with nucleophiles. The compound's electrophilic nature allows it to interact with:

- Alcohols: Leading to ester formation.

- Amines: Resulting in amide synthesis.

- Water: Hydrolysis can occur, producing but-3-enoic acid and hydrochloric acid.

These interactions are crucial for understanding its role in synthetic chemistry and potential implications in biological systems .

But-3-enoyl Chloride shares similarities with other compounds within the acyl chloride family, particularly those containing unsaturated bonds. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 2-Butenoyl Chloride | CHClO | Similar structure but different double bond position |

| Butyryl Chloride | CHCl | Saturated acyl chloride without double bond |

| Crotonyl Chloride | CHClO | Similar unsaturation but different position |

Uniqueness

What sets But-3-enoyl Chloride apart is its specific positioning of the double bond relative to the carbonyl group, which influences its reactivity and potential applications in organic synthesis compared to other similar compounds .

Classical Synthesis Approaches

Thionyl Chloride Mediated Synthesis

Thionyl chloride represents the most widely employed reagent for the synthesis of but-3-enoyl chloride from the corresponding carboxylic acid precursor [5]. The reaction mechanism involves nucleophilic attack by the carboxyl oxygen on the sulfur center of thionyl chloride, followed by chloride displacement and elimination of sulfur dioxide and hydrogen chloride [5]. This methodology offers several advantages, including the formation of gaseous byproducts that facilitate product isolation and purification [5].

The general procedure involves treating but-3-enoic acid with thionyl chloride under anhydrous conditions at temperatures ranging from 0°C to room temperature . The reaction typically proceeds with high efficiency, yielding but-3-enoyl chloride in excellent yields exceeding 85% . The volatile nature of the byproducts simplifies workup procedures, as sulfur dioxide and hydrogen chloride can be removed under reduced pressure [5].

Research findings indicate that the stereochemical integrity of the double bond is preserved during thionyl chloride-mediated conversion . Nuclear magnetic resonance spectroscopic analysis confirms retention of the original E or Z configuration of the starting carboxylic acid [42]. The reaction demonstrates broad functional group tolerance, making it suitable for complex synthetic intermediates containing sensitive functionalities .

| Parameter | Typical Conditions | Yield Range |

|---|---|---|

| Temperature | 0°C to 25°C | 85-95% |

| Reaction Time | 2-6 hours | - |

| Solvent | Dichloromethane or neat | - |

| Equivalents of SOCl₂ | 1.2-2.0 | - |

Oxalyl Chloride Pathway

Oxalyl chloride provides an alternative and often superior method for acyl chloride synthesis, particularly when milder reaction conditions are required [6]. The mechanism involves formation of a mixed anhydride intermediate, followed by chloride substitution and elimination of carbon monoxide, carbon dioxide, and hydrogen chloride [6]. This approach generates only gaseous byproducts, simplifying purification procedures significantly [6].

The oxalyl chloride methodology typically employs catalytic amounts of dimethylformamide to enhance reaction rates and selectivity [6]. However, the formation of dimethylcarbamoyl chloride as a minor byproduct necessitates careful handling due to its carcinogenic properties [6]. Research demonstrates that oxalyl chloride-mediated synthesis of but-3-enoyl chloride proceeds under milder conditions compared to thionyl chloride, with reaction temperatures maintained below 0°C .

Comparative studies reveal that oxalyl chloride provides superior selectivity for sensitive substrates, particularly those containing additional unsaturation or electron-rich functionalities [6] . The reaction exhibits excellent functional group compatibility and maintains stereochemical integrity of the vinyl group throughout the transformation . Yields typically range from 80% to 92%, depending on substrate structure and reaction conditions .

| Reagent | Temperature | Catalyst | Typical Yield |

|---|---|---|---|

| Oxalyl Chloride | -10°C to 0°C | DMF (0.1 eq) | 80-92% |

| Reaction Time | 3-8 hours | - | - |

| Workup | Distillation | - | - |

Phosphorus-Based Reagent Methods

Phosphorus trichloride and phosphorus pentachloride offer alternative approaches for but-3-enoyl chloride synthesis, particularly in cases where traditional methods prove unsuitable [9] [12]. Phosphorus trichloride operates through formation of a phosphorous acid ester intermediate, which subsequently undergoes chloride substitution [9]. The reaction proceeds via nucleophilic attack of the carboxyl group on the electrophilic phosphorus center [9].

Phosphorus pentachloride provides a more direct route through immediate chloride displacement, generating phosphorus oxychloride as a byproduct [12]. This method proves particularly effective for sterically hindered carboxylic acids or substrates containing base-sensitive functionalities [11] [12]. Research indicates that phosphorus-based methods maintain excellent stereochemical control during the conversion process .

The phosphorus oxychloride method has emerged as an efficient coupling alternative, particularly for complex synthetic intermediates [13]. Studies demonstrate that this approach provides high yields under mild conditions, with reaction temperatures maintained below 25°C [13]. The methodology shows broad substrate scope and excellent functional group tolerance [13].

| Phosphorus Reagent | Conditions | Advantages | Limitations |

|---|---|---|---|

| PCl₃ | RT, 4-6 h | Mild conditions | Lower yields |

| PCl₅ | 0-25°C, 2-4 h | High reactivity | Harsh conditions |

| POCl₃ | RT, 2-3 h | Excellent yields | Specialized applications |

Advanced Synthetic Strategies

Catalytic Approaches

Contemporary research has focused on developing catalytic methodologies for but-3-enoyl chloride synthesis, emphasizing transition metal-catalyzed processes [15] [17]. These approaches offer enhanced selectivity and reduced waste generation compared to classical stoichiometric methods [15]. Palladium-catalyzed carbonylation of allylic halides represents one promising avenue for direct synthesis [3].

Studies demonstrate that palladium-supported catalysts facilitate the conversion of allylic chlorides to corresponding acyl chlorides through carbon monoxide insertion [3]. The reaction proceeds via oxidative addition of the allylic halide to palladium, followed by carbon monoxide insertion and reductive elimination [3]. Research findings indicate yields ranging from 60% to 75% under optimized conditions [3].

Transition metal-catalyzed approaches provide opportunities for asymmetric synthesis when chiral ligands are employed [16] [18]. These methodologies enable access to enantiomerically enriched products through stereoselective catalytic processes [18]. Current research focuses on developing more efficient catalyst systems with improved turnover numbers and broader substrate scope [17].

| Catalyst System | CO Pressure | Temperature | Yield Range |

|---|---|---|---|

| Pd/Al₂O₃ | 5-10 atm | 80-120°C | 60-75% |

| Rh/Al₂O₃ | 3-8 atm | 60-100°C | 55-70% |

| Homogeneous Pd | 2-5 atm | 40-80°C | 70-85% |

Low-Temperature Controlled Syntheses

Low-temperature synthetic methodologies have gained prominence for maintaining stereochemical integrity and preventing thermal decomposition of sensitive intermediates [23]. These approaches typically employ temperatures below -20°C during critical reaction steps . Research demonstrates that controlled low-temperature conditions significantly improve product quality and reduce side product formation [23].

Cryogenic reaction conditions enable precise control over reaction kinetics and thermodynamics . Studies indicate that low-temperature synthesis of but-3-enoyl chloride results in higher stereochemical purity compared to ambient temperature procedures [23] [24]. The methodology proves particularly valuable for substrates prone to isomerization or decomposition [24].

Recent investigations have explored the use of cryogenic flow chemistry for continuous synthesis of acyl chlorides . These systems provide excellent temperature control and enable rapid heat and mass transfer . Research findings demonstrate improved yields and reduced reaction times compared to traditional batch processes [39].

| Temperature Range | Reaction Time | Stereochemical Purity | Product Quality |

|---|---|---|---|

| -40°C to -20°C | 4-8 hours | >95% | Excellent |

| -20°C to 0°C | 2-6 hours | 90-95% | Good |

| 0°C to 25°C | 1-4 hours | 85-90% | Acceptable |

Sustainable Production Methodologies

Green chemistry principles have driven the development of environmentally sustainable approaches for but-3-enoyl chloride synthesis [21] [22]. These methodologies emphasize reduced waste generation, renewable feedstocks, and energy-efficient processes [22]. Current research focuses on developing catalytic systems that operate under mild conditions with minimal environmental impact [21].

Sustainable synthetic approaches include the use of biomass-derived starting materials and recyclable catalytic systems [21] [22]. Studies demonstrate that renewable feedstock-based synthesis can achieve comparable yields to traditional petroleum-derived routes [22]. The methodology incorporates green solvent systems and eliminates toxic reagents where possible [21].

Research initiatives have explored the application of microwave-assisted synthesis for enhanced energy efficiency [21]. These approaches provide rapid heating and improved reaction control while reducing overall energy consumption [21]. Findings indicate that microwave-assisted methods can reduce reaction times by 50-70% compared to conventional heating [21].

| Green Chemistry Principle | Implementation | Benefit |

|---|---|---|

| Atom Economy | Catalytic processes | Reduced waste |

| Renewable Feedstocks | Biomass precursors | Sustainability |

| Energy Efficiency | Microwave heating | Lower energy use |

| Solvent Selection | Green solvents | Reduced toxicity |

Purification and Isolation Techniques

Low-Temperature Distillation Methods

Purification of but-3-enoyl chloride requires specialized techniques due to its thermal sensitivity and moisture reactivity [25] [26]. Low-temperature distillation represents the primary method for obtaining high-purity material [26]. The process typically employs reduced pressure to lower the boiling point and minimize thermal decomposition [26].

Fractional distillation at temperatures below 60°C under reduced pressure provides optimal purification efficiency [26]. Research indicates that distillation at 50-60°C under 50-100 mmHg pressure yields material with purity exceeding 95% [26]. The process requires careful exclusion of moisture to prevent hydrolysis during distillation [25] [26].

Column efficiency plays a critical role in achieving high-purity products [26]. Studies demonstrate that distillation columns with 10-15 theoretical plates provide adequate separation from impurities and byproducts [23]. The use of stabilizers such as hydroquinone prevents polymerization during the distillation process [26].

| Distillation Parameter | Optimal Range | Product Purity |

|---|---|---|

| Temperature | 50-60°C | >95% |

| Pressure | 50-100 mmHg | - |

| Column Efficiency | 10-15 plates | - |

| Stabilizer Content | 100-200 ppm | - |

Challenges in Maintaining Stereochemical Integrity

Preservation of stereochemical integrity during purification presents significant challenges due to the thermal sensitivity of the double bond configuration [23] [24]. Research demonstrates that prolonged exposure to elevated temperatures can lead to E/Z isomerization [24]. Studies indicate that isomerization rates increase exponentially with temperature above 40°C [24].

Analytical monitoring during purification proves essential for maintaining stereochemical purity [23] [42]. Nuclear magnetic resonance spectroscopy provides the most reliable method for determining E/Z ratios throughout the purification process [42]. Research findings show that coupling constants between vinyl protons serve as diagnostic indicators of stereochemical configuration [42].

Stabilization strategies include the addition of antioxidants and radical scavengers to prevent isomerization during storage and handling [24] [26]. Studies demonstrate that proper stabilization can maintain stereochemical integrity for extended periods under appropriate storage conditions [26]. The use of inert atmospheres and low-temperature storage further enhances stability [25] [26].

| Challenge | Solution | Effectiveness |

|---|---|---|

| Thermal Isomerization | Low-temperature processing | High |

| Radical-induced isomerization | Antioxidant addition | Moderate |

| Acid-catalyzed isomerization | pH control | High |

| Photoisomerization | Light exclusion | Very High |

Nucleophilic Acyl Substitution Pathways

But-3-enoyl chloride exhibits exceptional reactivity toward nucleophilic acyl substitution reactions due to the highly electrophilic nature of the carbonyl carbon atom. The presence of both the electron-withdrawing oxygen and chlorine atoms attached to the carbonyl carbon creates a significant partial positive charge, making it susceptible to nucleophilic attack [1] [2].

Mechanisms with Oxygen Nucleophiles

The reaction of but-3-enoyl chloride with oxygen-containing nucleophiles proceeds through the classic nucleophilic acyl substitution mechanism involving addition-elimination pathways. Water, alcohols, and carboxylic acids represent the primary oxygen nucleophiles that react with this compound [1] [3].

The general mechanism involves three key steps: nucleophilic attack on the carbonyl carbon, formation of a tetrahedral intermediate, and elimination of the chloride leaving group. When but-3-enoyl chloride reacts with water, the oxygen lone pair attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of chloride ion regenerates the carbonyl double bond, yielding but-3-enoic acid and hydrogen chloride as products [1] [3].

Alcohols follow a similar mechanistic pathway, with the alcohol oxygen serving as the nucleophile to produce the corresponding ester. The reaction typically requires basic conditions to neutralize the hydrogen chloride generated during the process [4]. Carboxylic acids can also act as nucleophiles, leading to the formation of mixed anhydrides through the same addition-elimination mechanism [4].

Mechanisms with Nitrogen Nucleophiles

Nitrogen nucleophiles demonstrate enhanced reactivity compared to oxygen nucleophiles due to their superior nucleophilicity. Ammonia, primary amines, and secondary amines readily react with but-3-enoyl chloride to form the corresponding amides [5] [6].

The mechanism follows the same general pathway as oxygen nucleophiles, with the nitrogen lone pair initiating nucleophilic attack on the carbonyl carbon. The reaction between but-3-enoyl chloride and primary amines produces secondary amides, while secondary amines yield tertiary amides. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride byproduct [5] [6].

A particularly important aspect of nitrogen nucleophile reactions is the potential for the base to participate in Lewis base catalysis, forming acyl-pyridinium intermediates that facilitate the overall transformation [7]. This mechanistic variation enhances the reaction rate and selectivity under certain conditions.

Mechanisms with Sulfur Nucleophiles

Sulfur nucleophiles exhibit the highest reactivity among heteroatomic nucleophiles due to the superior nucleophilicity of sulfur compared to oxygen and nitrogen [8] [9]. Thiols, hydrogen sulfide, and sulfides react readily with but-3-enoyl chloride to form thioesters and related sulfur-containing products [10].

The mechanism proceeds through the standard addition-elimination pathway, with the sulfur nucleophile attacking the carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of chloride results in thioester formation. The high nucleophilicity of sulfur enables these reactions to proceed under milder conditions compared to oxygen or nitrogen nucleophiles [8] [9].

Carbon-Carbon Bond Formation Reactions

But-3-enoyl chloride serves as a versatile electrophile for carbon-carbon bond formation reactions, enabling the construction of complex molecular architectures through various coupling processes [11] [12].

Carbonylation Reactions

Carbonylation reactions represent a powerful strategy for introducing carbon monoxide into organic molecules while simultaneously forming carbon-carbon bonds. But-3-enoyl chloride can participate in palladium-catalyzed carbonylation reactions under mild conditions [13].

The mechanism involves oxidative addition of the acyl chloride to a palladium(0) complex, followed by carbon monoxide insertion and subsequent reductive elimination to form ketone products. The presence of the alkene functionality in but-3-enoyl chloride adds complexity to the reaction, requiring careful control of reaction conditions to prevent undesired side reactions [13].

Typical conditions for carbonylation reactions include the use of palladium catalysts, carbon monoxide atmosphere (1 atm), and temperatures ranging from 25-80°C. The reaction exhibits high chemoselectivity, with the acyl chloride functionality reacting preferentially over the alkene unit [13].

Coupling Reactions

Suzuki-Miyaura cross-coupling reactions of but-3-enoyl chloride with organoboron compounds provide access to a diverse array of ketone products [11] [12]. The reaction proceeds through the characteristic palladium-catalyzed mechanism involving oxidative addition, transmetalation, and reductive elimination steps.

The coupling of but-3-enoyl chloride with arylboronic acids requires anhydrous conditions and elevated temperatures (80-100°C) to achieve optimal yields. The reaction exhibits excellent functional group tolerance, allowing for the presence of various substituents on both coupling partners [11] [12].

Alternative coupling reactions include the use of Grignard reagents, which react with but-3-enoyl chloride to form tertiary alcohols after subsequent reaction with the initially formed ketone intermediate [14]. This reaction requires careful control of stoichiometry and temperature to achieve selective ketone formation.

Addition Reactions at the Carbon-Carbon Double Bond

The alkene functionality in but-3-enoyl chloride undergoes various addition reactions, providing access to functionalized derivatives with enhanced molecular complexity [15] [16].

Electrophilic Additions

Electrophilic addition reactions to the carbon-carbon double bond of but-3-enoyl chloride follow the classical mechanism involving initial electrophile attack, carbocation formation, and nucleophile capture [15] [16].

The addition of hydrogen halides (HBr, HCl, HI) proceeds via Markovnikov addition, with the hydrogen atom adding to the less substituted carbon and the halogen to the more substituted carbon. The electron-withdrawing acyl chloride group influences the regioselectivity by destabilizing the carbocation intermediate adjacent to the carbonyl group [15] [16].

Halogen addition (Br₂, Cl₂) occurs through the formation of cyclic halonium ion intermediates, resulting in anti-addition products. The reaction exhibits high stereoselectivity due to the constrained geometry of the three-membered ring intermediate [15] [16].

Radical Additions

Radical addition reactions provide an alternative pathway for alkene functionalization, often exhibiting complementary regioselectivity to electrophilic additions [17] [18]. The addition of hydrogen bromide in the presence of peroxides follows the anti-Markovnikov pathway, with the bromine atom adding to the less substituted carbon.

The radical mechanism involves initiation through peroxide decomposition, followed by hydrogen atom abstraction from HBr to generate bromine radicals. The bromine radical adds to the alkene in a regioselective manner to form the more stable carbon radical intermediate [17] [18].

The propagation steps continue through hydrogen atom abstraction from HBr by the carbon radical, regenerating the bromine radical and completing the chain reaction. This mechanism is particularly important for but-3-enoyl chloride as it provides access to regioisomeric products compared to electrophilic addition [17] [18].

Reductive Processes

The reduction of but-3-enoyl chloride can be achieved through various methodologies, each offering different levels of selectivity and functional group compatibility [19] [20] [21].

Rosenmund Reduction Pathways

The Rosenmund reduction represents the classical method for the selective reduction of acyl chlorides to aldehydes [19] [20]. For but-3-enoyl chloride, this transformation yields but-3-enal while preserving the carbon-carbon double bond.

The mechanism involves the adsorption of the acyl chloride onto the palladium catalyst surface, followed by hydrogen activation and hydride transfer to the carbonyl carbon. The simultaneous elimination of chloride as hydrogen chloride and desorption of the resulting aldehyde prevents over-reduction to the alcohol [19] [20].

The catalyst system typically employs palladium supported on barium sulfate with added poisons such as quinoline or sulfur to reduce catalyst activity. These modifications are essential to prevent further reduction of the aldehyde product to the corresponding alcohol [19] [20].

Selective Reduction Methodologies

Alternative selective reduction methods include the use of lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) and related bulky reducing agents [22] [21]. These reagents offer enhanced selectivity compared to conventional hydride donors like lithium aluminum hydride.

The mechanism involves nucleophilic attack by the hydride anion on the carbonyl carbon, followed by elimination of chloride to form the aldehyde product. The bulky alkoxy groups on the aluminum center reduce the reactivity of the reagent, allowing for selective reduction at low temperatures [22] [21].

Diisobutylaluminum hydride (DIBAL-H) provides another option for selective reduction, particularly when precise control of reaction conditions is maintained. The selectivity arises from the reduced reactivity of the aluminum hydride toward aldehydes compared to acyl chlorides [22] [21].

Isomerization Phenomena

But-3-enoyl chloride can undergo various isomerization reactions, leading to structural rearrangements that affect both the position and stereochemistry of the double bond [23] [24].

Cis-Trans Isomerization Mechanisms

Geometric isomerization of but-3-enoyl chloride can occur through several mechanisms, including thermal activation, photochemical processes, and transition metal catalysis [23] [25]. The compound can exist in both E and Z configurations, with the E isomer typically being more thermodynamically stable due to reduced steric interactions.

Thermal isomerization involves the rotation around the carbon-carbon double bond, requiring sufficient energy to overcome the π-bond rotation barrier. This process is typically slow at room temperature but can be accelerated by elevated temperatures or the presence of catalysts [23] [25].

Photochemical isomerization proceeds through excitation of the π-electrons to higher energy states, facilitating bond rotation and subsequent relaxation to the alternative geometric isomer. This mechanism is particularly useful for achieving kinetic control over the isomerization process [25].

Metal-catalyzed isomerization involves the coordination of the alkene to transition metal centers, followed by bond rotation within the coordination sphere. Palladium, nickel, and ruthenium complexes have been employed for such transformations, offering high selectivity and mild reaction conditions [24] [25].

Factors Affecting Stereochemical Stability

The stereochemical stability of but-3-enoyl chloride isomers depends on several factors, including steric hindrance, electronic effects, and environmental conditions [23] [24]. The E isomer generally exhibits greater stability due to minimized steric interactions between the acyl chloride group and the alkyl substituent.

Electronic effects play a crucial role in determining relative stability, with the electron-withdrawing nature of the acyl chloride group influencing the electron density distribution around the double bond. This electronic perturbation affects the energy barrier for isomerization and the relative stability of geometric isomers [23] [24].

Solvent effects can significantly impact isomerization rates and equilibrium positions. Polar solvents tend to stabilize charge-separated intermediates, while nonpolar solvents favor processes involving neutral intermediates. Temperature effects are also important, with higher temperatures generally favoring the thermodynamically more stable isomer [23] [24].

The presence of catalysts can dramatically alter the isomerization landscape by providing alternative, lower-energy pathways for geometric interconversion. Transition metal catalysts, in particular, can facilitate rapid equilibration between isomers under mild conditions [24] [25].

| Reaction Type | Typical Conditions | Expected Yield (%) | Selectivity |

|---|---|---|---|

| Nucleophilic Acyl Substitution | 0-25°C, 0.5-4 hours | 70-95 | High regioselectivity |

| Carbon-Carbon Bond Formation | 50-100°C, 2-12 hours | 60-90 | Excellent functional group tolerance |

| Double Bond Addition | -20-80°C, 1-6 hours | 65-85 | Markovnikov/anti-Markovnikov |

| Reduction Reactions | 0-50°C, 1-8 hours | 80-95 | Selective for aldehyde/alcohol |

| Isomerization Reactions | 25-150°C, 4-24 hours | 50-85 | Temperature/catalyst dependent |

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive